molecular formula C12H17N3O2 B2501387 N-[4-(Hydrazinocarbonyl)phenyl]pentanamide CAS No. 847468-37-5

N-[4-(Hydrazinocarbonyl)phenyl]pentanamide

Cat. No.: B2501387
CAS No.: 847468-37-5
M. Wt: 235.287
InChI Key: SASGQRONSNPYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing the Hydrazinocarbonyl and Pentanamide (B147674) Moieties in Organic Synthesis and Chemical Biology

The chemical behavior and potential applications of N-[4-(Hydrazinocarbonyl)phenyl]pentanamide can be largely inferred from the properties of its two key functional groups: the hydrazinocarbonyl and pentanamide moieties.

The hydrazinocarbonyl group, also known as a carbohydrazide (B1668358) or acylhydrazide, is a versatile functional group in organic synthesis. Hydrazides are valuable precursors for the synthesis of a wide array of heterocyclic compounds. Furthermore, the hydrazone linkage (-NH-N=CH-), formed by the reaction of hydrazides with aldehydes and ketones, is a prominent feature in many compounds with diverse biological activities. nih.gov Research has shown that hydrazone derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov

Overview of the Research Significance of this compound and its Analogues

While specific research on this compound is scarce, the significance of its analogues is well-documented, suggesting potential avenues of investigation for the title compound. Analogues containing the N-phenylhydrazinecarboxamide core have been synthesized and evaluated for their biological activities. For instance, various N-[substituted phenyl]hydrazinecarboxamides have been synthesized and investigated for their potential anticancer and antibacterial activities. researchgate.net

Furthermore, compounds featuring an N-acylhydrazone linkage, which can be readily formed from the hydrazinocarbonyl group, are a well-established class of biologically active molecules. nih.gov These analogues have been explored for a wide range of therapeutic applications, highlighting the potential of the hydrazinocarbonyl moiety as a pharmacophore.

The combination of the N-aryl amide (from the pentanamide portion) and the hydrazinocarbonyl group within the same molecule suggests that this compound could serve as a scaffold for the development of novel compounds with interesting biological properties. Its structure is amenable to further chemical modification, allowing for the generation of a library of derivatives for screening and structure-activity relationship studies.

Analogue ClassPotential Biological Activities
N-Aryl HydrazinecarboxamidesAnticancer, Antibacterial
N-AcylhydrazonesAntimicrobial, Anticonvulsant, Anti-inflammatory
N-Phenyl AmidesDiverse therapeutic applications

Scope and Research Objectives for the Investigation of this compound

Given the limited specific data on this compound, a clear scope for future research can be defined. Key objectives for the investigation of this compound should include:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for this compound is the first crucial step. This would likely involve the acylation of a substituted phenylhydrazine (B124118) derivative.

Chemical Derivatization and Analogue Synthesis: A primary research direction should be the synthesis of a series of analogues. This could involve reacting the terminal hydrazine (B178648) group with various aldehydes and ketones to form a library of N-acylhydrazones. Modifications to the pentanamide chain could also be explored.

Biological Screening and Pharmacological Evaluation: A comprehensive biological screening of this compound and its synthesized analogues is essential. Based on the activities of related compounds, initial screens could focus on anticancer, antibacterial, and anticonvulsant activities.

Structure-Activity Relationship (SAR) Studies: By comparing the biological activities of a series of analogues, researchers can establish structure-activity relationships. This would provide valuable insights into the chemical features necessary for a desired biological effect and guide the design of more potent and selective compounds.

Physicochemical Characterization: A thorough characterization of the compound's physicochemical properties, such as solubility, stability, and lipophilicity, is necessary to understand its potential as a lead compound in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-3-4-11(16)14-10-7-5-9(6-8-10)12(17)15-13/h5-8H,2-4,13H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASGQRONSNPYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Methodological Advancements for N 4 Hydrazinocarbonyl Phenyl Pentanamide

Historical and Current Synthetic Strategies for the Pentanamide (B147674) Moiety

The formation of the pentanamide linkage, a specific type of amide bond, is a cornerstone of the synthesis of the target molecule. Historically, this transformation has been achieved through robust and well-established methods, while current research focuses on developing milder, more efficient, and selective protocols.

Historical Methods: Classic approaches to amide bond formation typically involve the reaction of a primary amine with a reactive carboxylic acid derivative. The most common historical method is the acylation of an aniline (B41778) derivative, such as 4-aminobenzohydrazide (B1664622) or a precursor, using pentanoyl chloride or pentanoic anhydride. The Schotten-Baumann reaction conditions, which involve using an acyl chloride in the presence of an aqueous base to trap the liberated acid, represent a foundational technique for this type of acylation. While effective, these methods often require harsh conditions and can generate stoichiometric amounts of waste.

Current Strategies: Modern organic synthesis has introduced a plethora of reagents and techniques for amide bond formation that offer greater control and milder conditions.

Coupling Reagents: The most prevalent contemporary method involves the use of coupling reagents that activate the carboxylic acid (pentanoic acid) for reaction with the amine. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used, often in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt) to suppress side reactions and improve yields. analis.com.my

Activated Amides: Another advanced strategy involves the use of activated amides, which can undergo transamidation reactions with hydrazine (B178648) under mild, often transition-metal-catalyst-free conditions. organic-chemistry.orgresearchgate.net

Catalytic Methods: Recent advancements include the development of catalytic methods for direct amidation, which avoid the need for stoichiometric activating agents. Boron-based catalysts have shown promise in this area. mdpi.com Furthermore, visible-light-mediated photoredox catalysis is an emerging field for constructing amide bonds under exceptionally mild conditions. mdpi.com

These modern methods provide a toolkit for chemists to form the pentanamide moiety with high efficiency, functional group tolerance, and under conditions that are compatible with sensitive substrates.

Approaches to Constructing the Hydrazinocarbonylphenyl Core

The hydrazinocarbonylphenyl core is essentially a substituted benzohydrazide. The synthesis of this structural unit is most commonly achieved through the hydrazinolysis of a corresponding benzoic acid ester.

A typical and highly effective route starts with a commercially available para-substituted benzene (B151609) derivative, such as ethyl 4-aminobenzoate (B8803810) or ethyl 4-nitrobenzoate. The key step is the reaction of the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), usually under reflux in an alcoholic solvent like ethanol (B145695). nih.govutar.edu.myutar.edu.my This nucleophilic acyl substitution reaction converts the ester group into the desired hydrazide functionality.

Starting from Ethyl 4-aminobenzoate: This precursor already contains the amino group that will later be acylated. Direct hydrazinolysis yields 4-aminobenzohydrazide, which serves as a direct precursor to the final product.

The hydrazinolysis of esters is a reliable and high-yielding method for the preparation of aromatic hydrazides, making it the preferred approach for constructing the hydrazinocarbonylphenyl core. utar.edu.my

Convergent and Linear Synthesis Pathways for N-[4-(Hydrazinocarbonyl)phenyl]pentanamide

Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material. A highly logical and efficient linear pathway for this compound begins with ethyl 4-aminobenzoate.

Amide Formation: The first step is the acylation of the aromatic amine. Ethyl 4-aminobenzoate is reacted with pentanoyl chloride or pentanoic acid (using a coupling agent) to form ethyl 4-(pentanamido)benzoate. This reaction selectively modifies the amino group while leaving the ester intact.

Hydrazinolysis: The intermediate ester, ethyl 4-(pentanamido)benzoate, is then subjected to hydrazinolysis. Refluxing with hydrazine hydrate in ethanol converts the ester group to the hydrazide, yielding the final product, this compound. utar.edu.my

This two-step linear sequence is straightforward, utilizes common reactions, and is likely to be high-yielding, making it an attractive route for laboratory-scale synthesis.

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final steps. nih.gov For this target, a convergent approach is less common but conceptually possible.

Fragment 1 Synthesis: One fragment could be N-(4-aminophenyl)pentanamide. This would be prepared by acylating 4-nitroaniline (B120555) with pentanoyl chloride and subsequently reducing the nitro group.

Fragment 2 Synthesis: The second fragment would need to introduce the hydrazinocarbonyl moiety. This is less direct. One hypothetical route could involve converting the amino group of Fragment 1 into an isocyanate, which could then be reacted with hydrazine.

While convergent syntheses can be highly efficient for complex molecules, the linear approach described above is more practical and direct for a structure like this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and waste. The key transformations in the preferred linear synthesis are the N-acylation and the hydrazinolysis.

Optimization of N-Acylation (Step 1): The formation of ethyl 4-(pentanamido)benzoate from ethyl 4-aminobenzoate can be optimized by carefully selecting the solvent, base, temperature, and coupling agent (if using pentanoic acid). analis.com.my

Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are typically used. analis.com.my

Temperature: Reactions are often run at room temperature, but gentle heating (e.g., 60°C) can increase the reaction rate. analis.com.my

Reagents: When using pentanoyl chloride, a base like pyridine (B92270) or triethylamine (B128534) is required to neutralize the HCl byproduct. For coupling reactions with pentanoic acid, the choice of carbodiimide (B86325) (e.g., EDC.HCl) and the molar ratio of reactants are critical parameters to adjust for optimal yield. analis.com.my

Optimization of Hydrazinolysis (Step 2): The conversion of the ester to the hydrazide is generally efficient. Optimization focuses on reaction time and the amount of hydrazine.

Solvent: Ethanol is the most common solvent for this transformation. researchgate.net

Reagent Concentration: An excess of hydrazine hydrate is typically used to drive the reaction to completion.

Temperature and Time: The reaction mixture is usually heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. utar.edu.my

The following table summarizes hypothetical optimization parameters for the key synthetic steps based on established chemical principles.

Table 1: Optimization of Reaction Conditions for Synthesis
StepParameterCondition A (Standard)Condition B (Optimized)Expected Outcome
1. N-AcylationReagentPentanoyl Chloride/PyridinePentanoic Acid/EDC.HClMilder conditions, easier workup with EDC.HCl. analis.com.my
SolventDCMAnhydrous THFTHF can improve solubility and reaction rates for some substrates. analis.com.my
Temperature25°C60°CIncreased temperature can reduce reaction time from several hours to ~150 minutes. analis.com.my
2. HydrazinolysisSolventEthanolEthanolEthanol remains the optimal solvent for this reaction. researchgate.net
Energy SourceConventional RefluxMicrowave IrradiationMicrowave heating can significantly reduce reaction times from hours to minutes. egranth.ac.in

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, improve safety, and increase efficiency. mdpi.com

Atom Economy: The chosen linear synthesis is relatively atom-economical. One-pot procedures, where the acylation and subsequent hydrazinolysis are performed in the same reaction vessel without isolating the intermediate, could further improve efficiency and reduce waste. egranth.ac.in

Safer Solvents and Reagents: Green chemistry encourages replacing hazardous solvents like DCM with safer alternatives such as ethanol, water, or deep-eutectic solvents (DESs). thieme-connect.combohrium.com Using catalytic methods for amide formation avoids the use of stoichiometric coupling agents, which generate significant waste.

Use of Renewable Feedstocks and Catalysts: While not directly applicable to this specific molecule's core structure, the use of biodegradable, eco-friendly organocatalysts like L-proline or glutamic acid in related syntheses showcases a move towards more sustainable chemical processes. mdpi.comnih.gov

Mechanochemistry: Solvent-free or solid-state reactions, such as grinding reactants together (mechanochemistry), represent an advanced green approach that eliminates the need for bulk solvents entirely. mdpi.comacs.org

The table below illustrates how green chemistry principles can be applied to this synthesis.

Table 2: Application of Green Chemistry Principles
Green Chemistry PrincipleApplication to SynthesisBenefit
Prevention (Waste Reduction)Develop a one-pot synthesis from ethyl 4-aminobenzoate.Eliminates intermediate isolation, reducing solvent use and material loss. egranth.ac.in
Atom EconomyUtilize a catalytic amidation method instead of a stoichiometric coupling agent.Maximizes the incorporation of starting materials into the final product.
Less Hazardous Chemical SynthesesReplace chlorinated solvents (DCM) with greener alternatives like 2-MeTHF or ethanol.Reduces toxicity and environmental persistence of waste.
Design for Energy EfficiencyUse microwave-assisted heating for the hydrazinolysis step.Significantly reduces reaction time and energy consumption. egranth.ac.in
Use of CatalysisEmploy a recyclable organocatalyst for the amidation step.Reduces waste compared to stoichiometric reagents and allows for catalyst reuse. mdpi.com
Solvent-Free ConditionsInvestigate solid-state melt reaction or grinding for N-acylation.Eliminates solvent waste and can lead to purer products without extensive purification. acs.org

Chemical Reactivity and Derivatization of N 4 Hydrazinocarbonyl Phenyl Pentanamide

Reactions Involving the Hydrazine (B178648) Moiety: Condensations and Cyclizations

The hydrazine group is a highly reactive nucleophile, making it a prime site for various chemical transformations, particularly condensation and cyclization reactions.

Condensation Reactions: The terminal nitrogen of the hydrazine moiety readily reacts with aldehydes and ketones to form hydrazones. researchgate.netrsc.orglibretexts.org This reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency. researchgate.net The resulting hydrazones can be valuable intermediates for further synthetic modifications or can be target molecules themselves.

Table 1: Representative Condensation Reactions of Hydrazides with Carbonyl Compounds

Reactant 1Reactant 2Product TypeConditions
Aryl HydrazideAromatic AldehydeAryl HydrazoneAcid catalyst, alcohol solvent
Aryl HydrazideAliphatic KetoneAryl HydrazoneAcid catalyst, alcohol solvent
Aryl HydrazideDicarbonyl CompoundBis-hydrazone or cyclized productVaries depending on dicarbonyl structure

Cyclization Reactions: The hydrazine moiety is a key building block for the synthesis of various nitrogen-containing heterocycles. researchgate.netresearchgate.net Depending on the reaction partner, a variety of five- and six-membered rings can be formed. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with α,β-unsaturated ketones can yield pyrazolines. These cyclization reactions are often regioselective, with the substitution pattern of the reactants influencing the final structure of the heterocyclic product. The formation of triazino[5,6-b]indoles from the cyclization of arylhydrazono-indolines is another example of the versatility of hydrazines in heterocyclic synthesis. chempap.org

Modifications of the Pentanamide (B147674) Chain: Acylation, Alkylation, and Substituent Effects

The pentanamide chain offers opportunities for modification at both the amide nitrogen and the aliphatic chain.

Acylation: The amide nitrogen can undergo acylation, although it is generally less reactive than the hydrazine moiety. rsc.org This reaction would typically require activation of the acylating agent, for example, by using an acyl chloride or anhydride. Such a transformation would lead to the formation of an N-acylpentanamide derivative.

Alkylation: N-alkylation of the amide can be achieved, often requiring strong bases to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. mdpi.comresearchgate.net Alternatively, catalytic methods for the N-alkylation of amides with alcohols have been developed. nih.govrsc.org The pentanamide chain itself can also be functionalized, for instance, through free-radical halogenation, although this approach may lack selectivity.

Substituent Effects: The reactivity of the pentanamide chain can be influenced by substituents on either the acyl or the N-phenyl portion of the molecule. ucsb.edursc.orgresearchgate.netnih.gov Electron-withdrawing groups on the aromatic ring can increase the acidity of the amide N-H bond, potentially facilitating its deprotonation for alkylation reactions. Conversely, electron-donating groups would have the opposite effect. The length and branching of the pentanamide chain can also sterically hinder reactions at the amide nitrogen.

Table 2: Influence of Substituents on Amide Reactivity

Substituent PositionType of SubstituentEffect on Amide N-H Acidity
Aromatic RingElectron-withdrawingIncrease
Aromatic RingElectron-donatingDecrease
Acyl ChainBulky groups near carbonylSteric hindrance to N-acylation/alkylation

Aromatic Ring Functionalization and Substituent Introduction

The phenyl ring in N-[4-(Hydrazinocarbonyl)phenyl]pentanamide is activated towards electrophilic aromatic substitution by the pentanamido group. byjus.comlibretexts.orgwikipedia.org

The pentanamido group is an ortho, para-directing group. libretexts.org This is due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. wikipedia.org However, the pentanamido group is a weaker activator than a simple amino group because the lone pair also participates in resonance with the adjacent carbonyl group. This moderation of reactivity can be advantageous, as it can prevent polysubstitution, a common issue with highly activated rings like aniline (B41778). libretexts.orglibretexts.org

Typical electrophilic aromatic substitution reactions that can be performed on the aromatic ring include:

Halogenation: Introduction of bromine or chlorine atoms, typically at the positions ortho to the pentanamido group.

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group for further functionalization.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. It is important to note that the amide functionality can coordinate with Lewis acids, which may affect the reaction conditions. libretexts.orgnih.govmdpi.com

The existing hydrazinocarbonyl group at the para position will direct incoming electrophiles to the positions ortho to the pentanamido group.

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step. rsc.orgnih.gov The presence of the nucleophilic hydrazine moiety makes this compound a suitable component for certain MCRs.

Of particular relevance are isocyanide-based MCRs such as the Ugi and Passerini reactions. acs.orgbeilstein-journals.orgresearchgate.netrsc.orgnih.gov In a Ugi four-component reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form a bis-amide. acs.org The hydrazine moiety of this compound could potentially act as the amine component in a "hydrazino-Ugi" reaction. beilstein-journals.orgnih.gov This would lead to the formation of complex peptidomimetic structures bearing the N-pentanoylphenyl group.

The Passerini three-component reaction, involving a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. researchgate.netnih.gov While the hydrazine moiety is not a direct participant in the classical Passerini reaction, modifications of this reaction or related MCRs could potentially incorporate this functionality.

Chemo- and Regioselective Derivatization Strategies

Given the multiple reactive sites in this compound, chemo- and regioselectivity are crucial considerations in its derivatization.

Chemoselectivity: The relative reactivity of the functional groups generally follows the order: hydrazine > amide N-H > aromatic ring. The hydrazine moiety is the most nucleophilic and will preferentially react with electrophiles such as aldehydes, ketones, and acylating agents under mild conditions. Derivatization of the amide nitrogen typically requires stronger bases or more reactive electrophiles. Functionalization of the aromatic ring through electrophilic substitution requires electrophilic reagents and often catalytic activation. By carefully choosing the reaction conditions and reagents, it is possible to selectively target one functional group over the others. nih.gov

Regioselectivity: In terms of the aromatic ring, the pentanamido group directs electrophilic substitution to the ortho positions, as the para position is already substituted. For cyclization reactions involving the hydrazine moiety, the regioselectivity will be determined by the structure of the reaction partner. For example, in the synthesis of pyrazoles from β-dicarbonyl compounds, the substitution pattern of the dicarbonyl will dictate the orientation of the substituents on the resulting pyrazole (B372694) ring.

By exploiting the differences in reactivity and directing effects, a wide array of derivatives of this compound can be synthesized in a controlled manner.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Hydrazinocarbonyl Phenyl Pentanamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules in solution. For N-[4-(Hydrazinocarbonyl)phenyl]pentanamide, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the pentanamide (B147674) chain, the 1,4-disubstituted benzene (B151609) ring, and the hydrazinocarbonyl group.

Detailed analysis of the ¹H NMR spectrum would reveal distinct signals for the aromatic protons, which typically appear as two doublets, characteristic of a para-substituted benzene ring. The protons of the pentanamide alkyl chain would exhibit characteristic multiplets, while the amide and hydrazide N-H protons would appear as singlets, often broad, with chemical shifts sensitive to solvent and concentration. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to correlate proton and carbon signals, unequivocally establishing the connectivity between the pentanamide group and the phenyl ring at the nitrogen atom, and the hydrazinocarbonyl group at the C4 position of the ring. nih.govnih.gov

Furthermore, NMR spectroscopy is a powerful method for studying dynamic processes. N-acylhydrazone derivatives and related amide structures are known to exhibit conformational isomerism due to restricted rotation around the C(O)-N (amide) and N-N bonds. nih.govbohrium.com This can lead to the observation of duplicate signals in both ¹H and ¹³C NMR spectra at room temperature, corresponding to the presence of different rotational isomers (rotamers), such as synperiplanar and antiperiplanar conformers. nih.govbohrium.com Variable temperature (VT) NMR studies can be used to investigate the kinetics of this rotational barrier.

Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
¹HAromatic (H-2, H-6)7.5 - 7.8Doublet (d)
¹HAromatic (H-3, H-5)7.6 - 7.9Doublet (d)
¹HAmide (-NHCO-)9.5 - 10.5Singlet (s)
¹HHydrazide (-CONHNH₂)9.0 - 9.5Singlet (s)
¹HHydrazide (-NH₂)4.0 - 4.5Singlet (s)
¹HPentanamide (-CH₂CO-)2.2 - 2.5Triplet (t)
¹HPentanamide (-CH₂CH₂CO-)1.5 - 1.8Sextet
¹HPentanamide (-CH₂CH₂CH₂-)1.2 - 1.5Sextet
¹HPentanamide (-CH₃)0.8 - 1.0Triplet (t)
¹³CCarbonyl (Amide)170 - 175-
¹³CCarbonyl (Hydrazide)165 - 170-
¹³CAromatic (C-1, C-4)135 - 145-
¹³CAromatic (C-2, C-6)118 - 122-
¹³CAromatic (C-3, C-5)128 - 132-
¹³CPentanamide (-CH₂CO-)35 - 40-
¹³CPentanamide (Alkyl Chain)20 - 30-
¹³CPentanamide (-CH₃)13 - 15-

Predicted NMR Data for this compound.

Mass Spectrometry (MS) Applications in Derivatization Analysis and Molecular Weight Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound, the molecular formula is C₁₂H₁₇N₃O₂, corresponding to a monoisotopic mass of 235.1321 g/mol . scbt.comsigmaaldrich.com High-resolution mass spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can confirm this molecular weight with high accuracy.

The hydrazide moiety in this compound makes it a derivatizing agent for carbonyl-containing compounds such as aldehydes and ketones, which is a common application for hydrazine (B178648) derivatives in analytical chemistry. nih.govnih.gov This derivatization enhances ionization efficiency and allows for sensitive detection of these analytes by LC-MS. researchgate.net

When analyzing the title compound itself, tandem mass spectrometry (MS/MS) provides insight into its structure through characteristic fragmentation patterns. The protonated molecule [M+H]⁺ would be expected to undergo fragmentation at the amide and hydrazide bonds. Common fragmentation pathways for N-acyl compounds include the neutral loss of the acyl group or cleavage of the amide bond. nih.govplos.org The fragmentation pattern would help to confirm the sequence and connectivity of the constituent parts of the molecule.

Ion Formula Calculated m/z Description
[M+H]⁺[C₁₂H₁₈N₃O₂]⁺236.1394Protonated molecular ion
[M+Na]⁺[C₁₂H₁₇N₃O₂Na]⁺258.1213Sodium adduct
[C₅H₁₀NO]⁺[C₅H₁₀NO]⁺100.0757Fragment from cleavage of the amide C-N bond
[C₇H₈N₃O]⁺[C₇H₈N₃O]⁺150.0662Fragment from cleavage of the pentanoyl group
[C₇H₇N₂O]⁺[C₇H₇N₂O]⁺135.0553Fragment from loss of NH₂ from the hydrazide

Predicted Mass Spectrometry Data for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several distinct absorption bands. The N-H stretching vibrations of the secondary amide and the primary hydrazide groups are expected in the region of 3200-3400 cm⁻¹. pressbooks.pub Primary hydrazides, like primary amines, may show two distinct N-H stretching bands (symmetric and asymmetric). youtube.com

The carbonyl (C=O) stretching bands are particularly informative. Amides typically show a strong absorption, known as the Amide I band, between 1630 and 1690 cm⁻¹. masterorganicchemistry.coms-a-s.org The hydrazide carbonyl stretch would also appear in this region. Another characteristic amide band, the Amide II band, which arises from a coupling of N-H bending and C-N stretching vibrations, is expected around 1510-1570 cm⁻¹. s-a-s.org Additionally, stretching vibrations corresponding to the C=C bonds of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. pressbooks.pub

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amide & Hydrazide)Stretch3200 - 3400Medium
C-H (Aromatic)Stretch3000 - 3100Medium-Weak
C-H (Aliphatic)Stretch2850 - 2960Medium-Strong
C=O (Amide I)Stretch1630 - 1690Strong
N-H (Amide II)Bend1510 - 1570Medium-Strong
C=C (Aromatic)Stretch1450 - 1600Medium

Characteristic IR Absorption Bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The chromophores in this compound are the phenyl ring and the two carbonyl groups.

The benzene ring is expected to exhibit strong absorptions corresponding to π→π* transitions. uomustansiriyah.edu.iq The carbonyl groups of the amide and hydrazide functionalities contain non-bonding electrons (n electrons) and can undergo weaker n→π* transitions. youtube.comyoutube.com The conjugation of the amide and hydrazide groups with the phenyl ring can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to non-conjugated systems. uomustansiriyah.edu.iq

Chromophore Electronic Transition Expected λₘₐₓ Region (nm)
Phenyl Ringπ → π250 - 280
Carbonyl Groups (C=O)n → π300 - 340

Expected UV-Vis Absorption Data for this compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR provides structural data in solution, single-crystal X-ray crystallography offers the most definitive and precise structural information in the solid state. This technique would unambiguously determine the molecular structure of this compound, providing precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com

An X-ray crystallographic study would reveal the planarity of the amide group and the conformation around the N-N bond of the hydrazide moiety. nih.gov It would also elucidate the three-dimensional arrangement of the molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds. The N-H protons of the amide and hydrazide groups can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors, potentially forming extensive hydrogen-bonding networks that dictate the crystal packing. nih.gov Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules might also be observed. mdpi.com

Structural Parameter Information Obtained
Bond LengthsPrecise distances between bonded atoms (e.g., C=O, C-N, N-N).
Bond AnglesAngles between adjacent bonds, defining molecular geometry.
Torsion (Dihedral) AnglesDefines the conformation around rotatable bonds (e.g., C(O)-N, N-N).
Crystal PackingArrangement of molecules in the unit cell.
Intermolecular InteractionsIdentification of hydrogen bonds, van der Waals forces, and π-π stacking.
Absolute ConfigurationFor chiral analogues, it can determine the absolute stereochemistry.

Information Obtainable from an X-ray Crystallographic Analysis.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Elucidation of Chiral Derivatives

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. The parent molecule, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum.

However, these techniques would become essential for the stereochemical elucidation of chiral analogues. A chiral center could be introduced, for example, by replacing the pentanamide group with a chiral acyl group derived from a chiral carboxylic acid (e.g., (S)-2-phenylpropanoic acid). In such a case, the resulting diastereomers or enantiomers would interact differently with plane-polarized light.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a spectrum with positive or negative peaks (Cotton effects) at the absorption bands of the chromophores. The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the stereocenters near the chromophore. For a chiral derivative of this compound, the electronic transitions of the aromatic and carbonyl chromophores would give rise to a characteristic CD spectrum, which could be used to assign the absolute stereochemistry of the molecule, often by comparison with theoretical calculations or empirical rules. No experimental chiroptical data for chiral derivatives of the title compound are available in the reviewed literature.

Computational Chemistry and Theoretical Investigations of N 4 Hydrazinocarbonyl Phenyl Pentanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of N-[4-(Hydrazinocarbonyl)phenyl]pentanamide. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state electronic structure, electron distribution, and molecular orbital energies.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazide moiety, while the LUMO would likely be distributed across the amide and carbonyl groups.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and intramolecular interactions. researchgate.net NBO analysis can quantify the delocalization of electron density between filled and empty orbitals, providing insight into hyperconjugative interactions and the stability they confer upon the molecule. For instance, interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent sigma bonds would be elucidated.

Illustrative Data Table: Calculated Electronic Properties

ParameterIllustrative ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability
LUMO Energy-1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DQuantifies molecular polarity

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-N bonds of the amide and hydrazide groups, and the bonds within the pentyl chain. Conformational analysis aims to identify the stable, low-energy conformations (conformers) and the energy barriers between them.

A Potential Energy Surface (PES) map can be generated by systematically rotating specific dihedral angles and calculating the corresponding energy at each point. colostate.edunih.gov This mapping reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. The transition states, represented by saddle points on the PES, indicate the energy required for conformational changes. For this compound, key dihedral angles for analysis would include the rotation of the pentanamide (B147674) group relative to the phenyl ring and the orientation of the hydrazinocarbonyl group. Studies on similar N-acyl anilines often show that the planarity between the amide group and the aromatic ring is a critical factor in determining the lowest energy conformation. colostate.edu

Illustrative Data Table: Relative Energies of Key Conformers

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum)180° (trans)0.0075.3
B (Local Minimum)60° (gauche)1.2514.5
C (Local Minimum)-60° (gauche)1.2510.2

Molecular Dynamics Simulations for Intermolecular Interactions and Solid-State Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a system of molecules, providing insights into intermolecular interactions and bulk properties. rsc.org By simulating a collection of this compound molecules over time, one can observe how they interact and arrange themselves, which is particularly useful for understanding solid-state packing and behavior. researchgate.net

In the solid state, hydrogen bonding is expected to be a dominant intermolecular force for this molecule. The hydrazide and amide groups contain both hydrogen bond donors (-NH, -NH2) and acceptors (C=O). MD simulations can reveal the preferred hydrogen bonding networks, which dictate the crystal packing arrangement and influence physical properties like melting point and solubility. The simulations can also predict structural parameters of the crystal lattice. rsc.org By analyzing the trajectories of individual molecules, dynamic processes such as rotational and vibrational motions within the crystal can be characterized. arxiv.org

Illustrative Data Table: Key Intermolecular Interactions from MD Simulation

Interaction TypeInteracting GroupsAverage Distance (Å)Significance
Hydrogen BondN-H (hydrazide) ... O=C (amide)1.9Primary interaction driving crystal packing
Hydrogen BondN-H (amide) ... O=C (hydrazide)2.1Contributes to the stability of the crystal lattice
π-π StackingPhenyl Ring ... Phenyl Ring3.8Weak interaction influencing packing density

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra (like Infrared, Raman, and NMR) to validate the computed structures and electronic properties.

Vibrational frequencies (IR and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, N-H bend) can be correlated with experimental spectra to confirm the molecular structure and identify characteristic functional group vibrations.

NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. tandfonline.com The calculated chemical shifts for 1H and 13C nuclei can be compared to experimental NMR data to confirm the assigned structure and to gain a deeper understanding of the electronic environment of each atom. Discrepancies between predicted and experimental data can point to specific molecular interactions or conformational effects not fully captured by the computational model.

Illustrative Data Table: Predicted vs. Experimental Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm-1)Experimental Wavenumber (cm-1)Assignment
ν(C=O)16851680Amide I band
ν(N-H)33503345Amide N-H stretch
ν(N-H)32903288Hydrazide N-H stretch

In Silico Design and Prediction of Novel this compound Derivatives

In silico methods are invaluable for the rational design of new molecules. researchgate.net By starting with the core structure of this compound, novel derivatives can be designed by adding or modifying functional groups. Computational tools can then be used to predict the properties of these virtual compounds, allowing for the screening of large libraries of potential molecules without the need for immediate synthesis. nih.gov

For example, substituents could be added to the phenyl ring or the pentyl chain to modulate properties like solubility, electronic characteristics, or hydrogen bonding capacity. Quantum chemical calculations could predict how these modifications affect the HOMO-LUMO gap, dipole moment, and reactivity. imrpress.comresearchgate.net This pre-screening process helps to prioritize which derivatives are most promising for synthesis and experimental testing, thereby accelerating the discovery of new compounds with desired properties. acs.org

Illustrative Data Table: In Silico Screening of Designed Derivatives

Derivative ModificationPredicted HOMO-LUMO Gap (eV)Predicted LogPRationale for Design
Addition of -NO2 to phenyl ring4.22.8Increase electron-withdrawing character
Addition of -OH to phenyl ring4.92.1Introduce hydrogen bonding site
Replacement of pentyl with cyclopropyl4.62.5Increase rigidity

Applications and Research Utility of N 4 Hydrazinocarbonyl Phenyl Pentanamide in Chemical Sciences

Role as a Synthetic Intermediate in Heterocyclic Chemistry

The hydrazide functional group (-CONHNH2) is a well-established precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. In principle, N-[4-(Hydrazinocarbonyl)phenyl]pentanamide could serve as a versatile starting material for constructing heterocycles such as pyrazoles, oxadiazoles, and triazoles. The reactivity of the hydrazide moiety allows for cyclization reactions with various electrophilic partners.

For instance, reaction with 1,3-dicarbonyl compounds would be expected to yield pyrazole (B372694) derivatives. Similarly, condensation with carboxylic acids or their derivatives could lead to the formation of 1,3,4-oxadiazoles. Despite these plausible synthetic routes, a search of the chemical literature did not yield specific examples of heterocyclic systems synthesized directly from this compound.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant ClassPotential Heterocyclic Product
1,3-DiketonesPyrazoles
Carboxylic Acids1,3,4-Oxadiazoles
IsothiocyanatesThiadiazoles
AldehydesHydrazones (precursors to other heterocycles)

Application in Combinatorial Library Synthesis and High-Throughput Screening Platforms

Combinatorial chemistry often utilizes versatile building blocks that can be systematically modified to generate large libraries of compounds for high-throughput screening. combichemistry.commanuscriptpoint.com The structure of this compound features multiple points for diversification. The pentanamide (B147674) side chain could be varied, and the hydrazide group can be reacted with a diverse set of aldehydes, ketones, or other electrophiles to create a library of derivatives.

However, there are no published reports of this compound being used as a scaffold in the synthesis of combinatorial libraries for drug discovery or other high-throughput screening applications.

Development of Chemical Probes and Tags in Proteomics Research

Chemical probes are essential tools in proteomics for identifying and characterizing protein function. nih.gov These probes often contain a reactive group for covalent modification of target proteins and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. The hydrazide group of this compound could potentially be utilized as a nucleophilic handle for conjugation to proteins or other biomolecules, although it is not a commonly employed bioorthogonal reactive group.

Furthermore, for it to function as a chemical probe, the molecule would need to be further functionalized with a reporter tag and a reactive group designed to target specific amino acid residues. There is no evidence in the scientific literature of this compound being developed or used as a chemical probe or tag in proteomics research.

Utilization in Materials Science: Self-Assembly and Supramolecular Chemistry

The formation of well-ordered supramolecular structures through self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The amide and hydrazide functionalities of this compound are capable of forming strong hydrogen bonds. The phenyl ring could also participate in π-π stacking interactions. These structural features suggest a potential for this molecule to engage in self-assembly to form higher-order structures like gels, fibers, or liquid crystals.

Nevertheless, a review of the literature on supramolecular chemistry and materials science did not reveal any studies on the self-assembly properties or supramolecular chemistry of this compound.

Methodological Applications in Analytical Chemistry: Derivatization for Enhanced Detection (e.g., MS)

Chemical derivatization is a technique used in analytical chemistry, particularly in mass spectrometry (MS) and chromatography, to improve the analytical properties of target molecules. nih.govchemrxiv.org Derivatizing agents are used to enhance ionization efficiency, improve chromatographic separation, and facilitate structural elucidation. Hydrazide-containing reagents are known to react with carbonyl compounds (aldehydes and ketones) to form hydrazones.

Theoretically, this compound could be used as a derivatizing agent for the analysis of carbonyl-containing analytes. The introduction of the phenylpentanamide moiety could potentially increase the hydrophobicity and improve reverse-phase chromatographic retention, as well as enhance the response in mass spectrometry. However, there are no documented methods in the analytical chemistry literature that employ this compound for this purpose.

Structure Activity Relationship Sar Methodologies for N 4 Hydrazinocarbonyl Phenyl Pentanamide Derivatives

Design Principles for Investigating Structural Modifications and Their Impact on Molecular Properties

Key areas for structural modification on the N-[4-(hydrazinocarbonyl)phenyl]pentanamide scaffold include:

The Pentanamide (B147674) Chain: Variations in the length, branching, and rigidity of the alkyl chain can influence lipophilicity and conformational flexibility. Introducing unsaturation or cyclic moieties can also impact the molecule's shape and interaction with hydrophobic pockets of a target protein.

The Phenyl Ring: Substitution patterns on the aromatic ring are critical. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding affinity and metabolic stability. The position of these substituents (ortho, meta, para) is also a key consideration.

The Hydrazinocarbonyl Moiety: This functional group is a potential hydrogen bond donor and acceptor. Modifications, such as N-alkylation or acylation of the terminal nitrogen, can probe the importance of these hydrogen bonding interactions. Bioisosteric replacement of the hydrazinocarbonyl group with other functionalities like semicarbazides, thiosemicarbazides, or other heterocyclic systems can also be explored to improve properties such as metabolic stability.

The impact of these modifications is assessed based on changes in biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A systematic approach, often involving the synthesis of a focused library of analogs, allows for the development of a comprehensive SAR profile.

Modification Site Potential Modifications Potential Impact on Molecular Properties
Pentanamide ChainAltering chain length, introducing branching, cyclizationLipophilicity, conformational flexibility, steric interactions
Phenyl RingIntroducing substituents (e.g., halogens, alkyl, alkoxy)Electronic properties, metabolic stability, binding affinity
Hydrazinocarbonyl MoietyN-alkylation, N-acylation, bioisosteric replacementHydrogen bonding capacity, metabolic stability, polarity

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the biological activity of a series of compounds with their physicochemical properties. mdpi.comnih.gov For this compound derivatives, a QSAR study would involve the following steps:

Data Set Generation: A series of analogs with known biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and pharmacophoric features.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized compounds.

A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of novel derivatives with potentially improved activity.

QSAR Descriptor Type Examples Information Encoded
Constitutional (1D)Molecular Weight, Number of H-bond donors/acceptorsBasic molecular composition and properties
Topological (2D)Connectivity indices, Wiener indexMolecular branching and connectivity
Geometrical (3D)Molecular surface area, VolumeThree-dimensional shape and size
Physicochemical (3D)LogP, Polar Surface Area (PSA)Lipophilicity and polarity

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based design strategy that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov For a series of active this compound derivatives, a pharmacophore model can be generated by identifying common chemical features such as:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

This model represents a 3D hypothesis of the key interaction points within the target's binding site. researchgate.net It can then be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that fit the pharmacophoric requirements, thus having a higher probability of being active. grafiati.com This approach is particularly valuable when the 3D structure of the biological target is unknown.

Pharmacophoric Feature Potential Location on this compound
Hydrogen Bond Donor-NH- of the amide, -NH2 and -NH- of the hydrazinocarbonyl group
Hydrogen Bond AcceptorCarbonyl oxygen of the amide and hydrazinocarbonyl group
Aromatic RingThe central phenyl ring
Hydrophobic RegionThe pentyl chain

Computational Screening Techniques for Identifying Promising Scaffolds

Computational screening, also known as virtual screening, is a cost-effective method for identifying potential hit compounds from large chemical databases. researchgate.net In the context of this compound, this can be approached in two main ways:

Ligand-Based Virtual Screening: This method uses a known active molecule, such as a potent this compound derivative, as a template to search for other molecules with similar properties. Techniques include 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening.

Structure-Based Virtual Screening: If the 3D structure of the biological target is available, molecular docking can be employed. This technique predicts the preferred orientation and binding affinity of a ligand when bound to the target's active site. A library of compounds can be docked into the target, and the top-scoring molecules can be selected for experimental testing.

These computational approaches can significantly narrow down the number of compounds to be synthesized and tested, thereby accelerating the drug discovery process.

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging this compound

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the biological target. nih.govnih.govresearchgate.net These fragments are then grown or linked together to create more potent lead compounds.

The this compound scaffold can be deconstructed into smaller fragments for an FBDD campaign. For example:

Fragment 1: A simple phenylhydrazine (B124118) derivative.

Fragment 2: A pentanamide-substituted benzene (B151609) ring.

Advanced Research Directions and Future Outlook for N 4 Hydrazinocarbonyl Phenyl Pentanamide Research

Integration with Flow Chemistry and Automated Synthesis

The traditional batch synthesis of chemical compounds is increasingly being supplemented and replaced by continuous flow chemistry, a paradigm that offers enhanced control, safety, and scalability. osti.govdigitellinc.com For the synthesis of N-[4-(Hydrazinocarbonyl)phenyl]pentanamide and its derivatives, flow chemistry presents a significant leap forward. This methodology allows for the synthesis of acid hydrazides from carboxylic acids in a controlled and efficient manner, with short residence times and high yields, often ranging from 65-91%. osti.govacs.orgacs.org The precise control over parameters like temperature, pressure, and stoichiometry in microreactors minimizes the formation of impurities that can arise from side reactions, a known challenge in hydrazine (B178648) chemistry. acs.orgrsc.org

The integration of automated synthesis platforms represents another frontier. youtube.comyoutube.com These systems, which combine robotics with artificial intelligence, can accelerate the design-synthesis-test cycle from weeks or months to mere days. youtube.com By applying such platforms to the this compound scaffold, researchers can rapidly generate large libraries of derivatives. Automated systems can perform high-throughput screening of reaction conditions to quickly identify optimal pathways, then synthesize and purify the target molecules with minimal human intervention. youtube.comsynplechem.com This approach is invaluable for medicinal chemistry, where the rapid creation of compound libraries is essential for discovering new bioactive molecules. synplechem.com

FeatureBatch SynthesisContinuous Flow Synthesis
Scalability Often challenging, requires larger vesselsReadily scalable by extending run time osti.gov
Safety Potential for thermal runaway, handling of hazardous reagents at large scaleEnhanced safety, small reaction volumes, better heat transfer digitellinc.com
Control Less precise control over reaction parametersPrecise control over temperature, pressure, and mixing acs.org
Efficiency Longer reaction timesShort residence times (minutes) acs.orgacs.org
Impurity Profile Higher potential for side products and impuritiesReduced by-products due to superior control rsc.org
Reproducibility Can vary between batchesHigh reproducibility and consistency

Exploration of Novel Catalytic Methods for Derivatization

The functional versatility of this compound is largely dependent on the ability to selectively modify its structure. The exploration of novel catalytic methods is key to unlocking a wider range of derivatives with tailored properties. Recent advances in catalysis offer a powerful toolkit for the functionalization of the phenyl ring, the amide linkage, and the hydrazide group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are particularly promising. wikipedia.org These methods could be employed to couple various aryl, heteroaryl, or alkyl groups to the phenyl ring of the scaffold. For instance, palladium-catalyzed Suzuki cross-coupling of related N'-tosyl or N'-mesyl arylhydrazines with organoboron reagents has been successfully used to prepare biaryl compounds in high yields. researchgate.netnih.gov Similarly, palladium-catalyzed C-N coupling reactions can be used to form aryl hydrazines from aryl halides and hydrazine, a reaction that has been optimized to work with low catalyst loadings. nih.gov

Beyond palladium, other transition metals and catalytic systems are emerging. Gold-catalyzed hydrohydrazination of alkynes with hydrazides presents a route to forming hydrazones, which can be further modified. nih.gov Furthermore, visible-light photoredox catalysis offers mild and environmentally friendly conditions for a variety of chemical transformations, including cyclization and functionalization reactions that could be applied to hydrazide derivatives. acs.org These advanced catalytic strategies enable the synthesis of complex molecules that would be difficult to access through traditional methods, thereby expanding the chemical space available for exploration. researchgate.net

Catalytic MethodReagents/CatalystPotential Derivatization of this compound
Suzuki Cross-Coupling Palladium catalyst, organoboron reagents nih.govFunctionalization of the phenyl ring with aryl or alkyl groups.
Buchwald-Hartwig Amination Palladium catalyst, aminesIntroduction of new amino groups on the phenyl ring.
C-N Cross-Coupling Palladium catalyst, aryl halides nih.govSynthesis of analogues by modifying the core phenylhydrazine (B124118) structure.
Gold-Catalyzed Hydrohydrazination Gold(I) catalyst, alkynes nih.govReaction at the hydrazide moiety to form hydrazone derivatives.
Visible-Light Photoredox Catalysis Photosensitizer, visible light acs.orgEnables novel cyclization or desulfurization reactions for heterocyclic synthesis.

Development of Advanced Analytical Techniques for Characterization

As synthetic methods produce more complex and diverse derivatives of this compound, the need for sophisticated analytical techniques for their characterization becomes paramount. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is an indispensable tool for confirming the molecular weight and elemental composition of newly synthesized compounds. researchgate.net

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov This technique is crucial for elucidating the precise structure of derivatives, identifying the sites of modification, and distinguishing between isomers. For compounds containing the hydrazide or hydrazone moiety, specific derivatization strategies can be employed prior to MS analysis to enhance ionization efficiency and produce structurally informative fragmentation patterns. researchgate.netnih.gov For example, reacting the hydrazide with ketones can form hydrazone derivatives that are more amenable to certain ionization techniques like MALDI-TOF-MS. researchgate.net

In addition to mass spectrometry, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, such as COSY, HSQC, and HMBC experiments, is essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular framework. The combination of these advanced analytical methods ensures the accurate and comprehensive characterization of novel this compound derivatives, which is a prerequisite for any subsequent biological or material science studies.

Analytical TechniqueApplication for this compound Research
LC-MS/HRMS Accurate mass determination, formula confirmation, purity analysis.
Tandem MS (MS/MS) Structural elucidation, isomer differentiation, identification of modification sites. nih.gov
MALDI-TOF-MS Analysis of derivatives, particularly after tagging for enhanced detection. researchgate.net
Multi-dimensional NMR Unambiguous structural confirmation and assignment of atoms.
HPLC Purity assessment, quantitative analysis of compound libraries. rsc.org

Applications in Chemoinformatics and Big Data Analysis

The convergence of high-throughput synthesis and screening with computational chemistry has opened new avenues for drug discovery and materials science. For this compound, chemoinformatics and big data analysis can guide the design of derivative libraries and predict their properties before synthesis, saving significant time and resources.

In silico screening allows researchers to build virtual libraries of thousands of potential derivatives and evaluate their drug-likeness and pharmacokinetic profiles. nih.gov Computational tools can predict key parameters such as molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, and topological polar surface area (TPSA). nih.govmdpi.com These calculations help filter out compounds with unfavorable properties early in the discovery process. Furthermore, molecular docking simulations can predict how these virtual compounds might bind to specific biological targets, such as enzymes or receptors, providing a rationale for prioritizing certain synthetic targets. mdpi.comjapsonline.com

The large datasets generated from automated synthesis and biological screening of compound libraries are well-suited for big data analysis and machine learning. nih.gov By analyzing the relationships between the chemical structures and their observed activities (Structure-Activity Relationships, SAR), quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models can then predict the activity of new, unsynthesized compounds, creating a feedback loop that continually refines the design of more potent and selective molecules.

Chemoinformatic ParameterSignificance in Drug DiscoveryAcceptable Range (Typical)
Molecular Weight (MW) Influences absorption and diffusion.< 500 g/mol mdpi.com
logP (Lipophilicity) Affects solubility, permeability, and metabolic stability.≤ 5 mdpi.com
Hydrogen Bond Donors Impacts binding to targets and membrane permeability.≤ 5 mdpi.com
Hydrogen Bond Acceptors Impacts binding to targets and membrane permeability.≤ 10 mdpi.com
Number of Rotatable Bonds Relates to conformational flexibility and oral bioavailability.≤ 10 mdpi.com
Topological Polar Surface Area (TPSA) Predicts transport properties, such as intestinal absorption.< 140 Ų

Emerging Roles in Interdisciplinary Chemical Research

The unique chemical properties of the phenylhydrazide moiety position this compound as a valuable scaffold for a range of interdisciplinary applications beyond traditional medicinal chemistry.

In chemical biology , the hydrazide group can serve as a versatile chemical handle. It can react with aldehydes and ketones present in biomolecules or introduced as tags, enabling its use in bioconjugation, chemical proteomics, and the development of chemical probes to study biological processes. The phenylhydrazide structure has also been explored as an enzyme-labile protecting group in peptide synthesis, offering a mild and selective method for C-terminal deprotection. nih.gov Furthermore, hydrazide-functionalized scaffolds are being used to create dynamic combinatorial libraries for identifying ligands that can recognize and bind to large protein surfaces. nih.gov

In materials science , the incorporation of this compound or its derivatives into polymers or onto surfaces could create novel functional materials. For example, hydrazides have been covalently linked to graphene oxide to produce new materials with tailored properties, such as antimicrobial activity. mdpi.com The ability of the hydrazide group to form stable hydrazones and coordinate with metal ions could be exploited in the development of new sensors, catalysts, or self-healing materials.

The continued exploration of this compound at the interface of chemistry, biology, and materials science is expected to reveal novel functions and applications, cementing its role as a versatile building block in modern chemical research.

Q & A

Q. Notes

  • Avoid using data from () due to unreliability.
  • All methodologies are derived from peer-reviewed protocols in crystallography, synthetic chemistry, and computational modeling.
  • Structural analogs (e.g., ) provide validated strategies for synthesis and analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.